3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate
Description
Properties
IUPAC Name |
[3-phenylmethoxy-2-(propanoyloxymethoxy)propyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-3-16(18)21-12-15(22-13-23-17(19)4-2)11-20-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHBYSIWPFXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COCC1=CC=CC=C1)OCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194204-51-8 | |
| Record name | 1-PROPANOL,2-[(1-OXOPROPOXY)METHOXY]-3-(PHENYLMETHOXY)-,PROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate typically involves multiple steps. One common method includes the reaction of 3-(benzyloxy)propyl magnesium bromide with propionic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate serves as an intermediate in synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in developing new compounds with specific properties .
Biology
In biological research, this compound has been investigated for its potential interactions with enzymes and metabolic pathways. Preliminary studies suggest that it may act as an enzyme modulator, influencing various biochemical processes. For instance, it could potentially inhibit or activate specific enzymes, thereby impacting metabolic functions .
Biological Activities:
- Antimicrobial Activity: Early research indicates potential antimicrobial properties, suggesting it could contribute to developing new antibacterial agents.
- Anticancer Potential: The compound's ability to modulate enzyme activity may lead to anticancer effects, warranting further studies on its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Enzyme Inhibition Study: A study demonstrated that similar benzyloxy compounds significantly inhibited monoamine oxidases (MAOs), indicating that this compound might also possess MAO inhibitory activity, which could impact neurotransmitter metabolism.
- Anticonvulsant Activity: Related compounds have shown promise in anticonvulsant activity through modulation of neurotransmitter systems, suggesting that this compound might be explored for similar therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several esters and ethers documented in the literature. Key analogs include:
Key Observations:
- Ester vs. Amide Linkages : Unlike ureido-linked analogs (e.g., 6b, 6c), the target compound lacks nitrogen-containing groups, rendering it more prone to hydrolysis but less stable under basic conditions .
- Benzyl Ether Stability: The benzyloxy group (shared with 2-[3-(benzyloxy)propyl]oxirane ) offers stability against oxidation but can be cleaved via hydrogenolysis.
- Molecular Weight : The compound is lighter than NSAID-derived esters (e.g., 6b, 6c), suggesting better solubility in organic solvents .
Physicochemical Properties
Notes:
Biological Activity
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate (CAS No. 194204-51-8) is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in scientific research.
This compound has the molecular formula CHO. Its structure includes a benzyloxy group and multiple ether functionalities, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 320.37 g/mol |
| CAS Number | 194204-51-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may function as an enzyme modulator, influencing various metabolic pathways.
- Enzyme Interaction : The compound's structure suggests potential interactions with enzymes involved in metabolic processes, possibly acting as inhibitors or activators.
- Cellular Effects : It may affect cell signaling pathways, leading to altered cellular responses, such as apoptosis or proliferation.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.
- Anticancer Potential : The compound's ability to modulate enzyme activity may contribute to anticancer effects, warranting studies focused on its efficacy against various cancer cell lines.
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential activity against bacteria |
| Anticancer | Modulation of cancer cell growth |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound. For instance:
- Study on Enzyme Inhibition : A study demonstrated that similar benzyloxy compounds exhibited significant inhibition of monoamine oxidases (MAOs), suggesting that this compound could also possess MAO inhibitory activity, impacting neurotransmitter metabolism .
- Anticonvulsant Activity : Related compounds have shown promise in anticonvulsant activity through modulation of neurotransmitter systems, indicating that this compound might be explored for similar therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate, and how can competing side reactions be minimized?
- Methodological Answer : The compound can be synthesized via sequential esterification and etherification reactions. For example, benzyl ether protection of a glycol intermediate followed by controlled acylation with propionyl chloride under anhydrous conditions. Competing hydrolysis of the propionyl ester can be minimized by using a non-polar solvent (e.g., toluene) and maintaining a temperature below 0°C during the reaction . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.1–1.3 ppm for propionyl methyl groups) .
Q. What analytical techniques are most reliable for characterizing the stereochemical and functional group integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is critical for confirming stereochemistry, particularly the methoxy and benzyloxy substituents. For example, the coupling constants (J-values) of the methine protons adjacent to the ether oxygen can resolve stereoisomerism. FT-IR (C=O stretch at ~1740 cm⁻¹ for esters) and mass spectrometry (ESI-MS for molecular ion [M+H]+) validate functional groups .
Q. How can researchers optimize purification protocols to isolate this compound from byproducts like unreacted propionic acid derivatives?
- Methodological Answer : Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted acids. For persistent impurities, recrystallization in a 1:2 mixture of dichloromethane and hexane yields crystals with >98% purity (confirmed by melting point analysis and TLC) .
Advanced Research Questions
Q. What computational or experimental strategies resolve contradictions in reaction mechanisms involving the methoxy and benzyloxy groups?
- Methodological Answer : Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) model the steric and electronic effects of substituents on reaction pathways. For instance, the benzyloxy group may hinder nucleophilic attack at the central carbon, favoring alternative pathways. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (¹⁸O tracing) can clarify mechanistic discrepancies .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 30 days) reveal hydrolysis of the propionyl ester under acidic conditions (pH <3), yielding 3-(benzyloxy)glycerol and propionic acid. Neutral or basic conditions (pH 7–9) preserve stability. LC-MS identifies degradation products, while Arrhenius modeling predicts shelf life .
Q. What in silico tools are effective for predicting the compound’s reactivity in novel catalytic systems (e.g., enantioselective acylations)?
- Methodological Answer : Transition state modeling using Gaussian or ORCA software predicts enantioselectivity in acylation reactions. Molecular docking (AutoDock Vina) screens chiral catalysts (e.g., lipase B or organocatalysts) for optimal binding to the benzyloxy group. Experimental validation via chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess .
Q. How can researchers address conflicting spectral data (e.g., NMR peak splitting anomalies) in structural elucidation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
